molecular formula C17H14N4O3 B2706740 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1189858-91-0

1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2706740
CAS No.: 1189858-91-0
M. Wt: 322.324
InChI Key: HZCDZYSJORTYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic core comprising fused pyrrolo-triazole and dione moieties. Its structure is distinguished by a 3-methoxyphenyl group at position 1 and a phenyl group at position 5 (Figure 1).

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-13-9-5-8-12(10-13)21-15-14(18-19-21)16(22)20(17(15)23)11-6-3-2-4-7-11/h2-10,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCDZYSJORTYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is stirred under reflux for a few hours to yield the desired product.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as hydrochloric acid, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

1-(3-Methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations and Molecular Properties

Key analogs include:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Structural Features Source
Target Compound 3-Methoxyphenyl Phenyl ~403.39* Methoxy enhances polarity; phenyl adds hydrophobicity
1-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-... 4-Ethoxy-3-methoxyphenyl (oxadiazole-linked) 3-Fluorophenyl 520.47 Ethoxy and fluorine increase electronegativity and metabolic stability
5-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-... 3-Methylbenzyl 4-Methylphenyl 387.43 Methyl groups enhance lipophilicity

*Estimated based on core structure and substituents.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The fluorophenyl group in ’s analog may improve binding affinity to polar enzyme active sites, as seen in other fluorinated drug candidates .
  • Lipophilicity : The methyl substituents in ’s compound suggest enhanced membrane permeability compared to the target compound’s methoxy group .

Biological Activity

1-(3-methoxyphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound belonging to the class of triazole derivatives. The unique structure of this compound combines a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and methoxyphenyl substituents. This structural configuration suggests potential for diverse biological activities.

  • Molecular Formula : C17_{17}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 314.32 g/mol
  • CAS Number : 1171149-13-5

Biological Activity Overview

The biological activities of triazole derivatives are well-documented in literature. This compound's potential activities include:

  • Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines.
  • Antimicrobial Properties : Many triazoles exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies with other effective triazoles .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial effects. The biological activity of various triazole compounds has been extensively studied:

  • Bacterial Inhibition : Several studies have shown that triazoles can inhibit the growth of pathogenic bacteria.
  • Fungal Activity : Triazoles are widely used in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis.

The biological activity of triazoles often involves:

  • Inhibition of Enzymes : Many triazoles act by inhibiting enzymes crucial for cell division and metabolism in pathogens.
  • Interference with DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis in cancer cells.

Case Studies

  • Study on Anticancer Effects :
    A study conducted on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The study highlighted the importance of substituent groups in enhancing biological activity.
  • Antimicrobial Screening :
    Another research effort evaluated the antimicrobial properties of various triazole compounds against standard bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity compared to established antibiotics like chloramphenicol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.